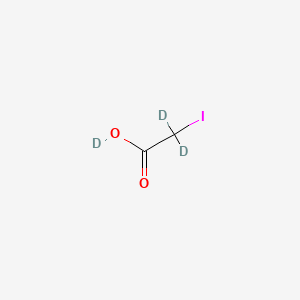

Iodoacetic acid-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido yodoacético-D3 es una forma deuterada del ácido yodoacético, donde los átomos de hidrógeno se reemplazan por deuterio. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas y aplicaciones en diversos campos como la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido yodoacético-D3 se puede sintetizar mediante la halogenación del ácido acético-D3. El proceso implica la sustitución de un átomo de hidrógeno por un átomo de yodo. La reacción normalmente requiere la presencia de un agente halogenante como el yodo y un catalizador para facilitar la reacción. Las condiciones de reacción a menudo incluyen temperatura y presión controladas para garantizar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de ácido yodoacético-D3 implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. La pureza del producto final se garantiza mediante rigurosas medidas de control de calidad, que incluyen cromatografía y espectroscopia.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido yodoacético-D3 experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales.

Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas.

Reacciones de alquilación: Puede actuar como un agente alquilante, reaccionando con nucleófilos.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo en disolventes polares en condiciones suaves.

Reacciones de oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno o el borohidruro de sodio, con reacciones que se llevan a cabo bajo temperatura y pH controlados.

Reacciones de alquilación: El compuesto reacciona con nucleófilos en presencia de una base, a menudo en un disolvente orgánico.

Productos principales formados

Reacciones de sustitución: Los productos incluyen derivados con diferentes grupos funcionales que reemplazan al átomo de yodo.

Reacciones de oxidación y reducción: Los productos incluyen formas oxidadas o reducidas del compuesto.

Reacciones de alquilación: Los productos incluyen derivados alquilados de los nucleófilos.

Aplicaciones Científicas De Investigación

El ácido yodoacético-D3 se utiliza ampliamente en la investigación científica debido a su capacidad para modificar proteínas y enzimas. Algunas aplicaciones clave incluyen:

Química: Utilizado como reactivo en síntesis orgánica y química analítica.

Biología: Se emplea en estudios de mecanismos enzimáticos y modificaciones de proteínas.

Medicina: Investigado por sus posibles efectos terapéuticos y como herramienta en el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

El ácido yodoacético-D3 ejerce sus efectos a través de la alquilación de grupos tiol en proteínas y enzimas. Esta modificación puede inhibir la actividad enzimática bloqueando el sitio activo o alterando la estructura de la proteína. El compuesto se dirige a los residuos de cisteína, formando enlaces covalentes estables que evitan la reformación de los enlaces disulfuro.

Comparación Con Compuestos Similares

Compuestos similares

Ácido cloroacético: Similar en estructura pero con un átomo de cloro en lugar de yodo.

Ácido bromoacético: Contiene un átomo de bromo en lugar de yodo.

Ácido fluoroacético: Contiene un átomo de flúor en lugar de yodo.

Singularidad

El ácido yodoacético-D3 es único debido a la presencia de deuterio, que proporciona un marcado isotópico distinto útil en diversas técnicas analíticas. El átomo de yodo también imparte una reactividad diferente en comparación con otros ácidos acéticos halogenados, lo que lo hace valioso para aplicaciones específicas en investigación e industria.

Propiedades

Fórmula molecular |

C2H3IO2 |

|---|---|

Peso molecular |

188.97 g/mol |

Nombre IUPAC |

deuterio 2,2-dideuterio-2-iodoacetate |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |

Clave InChI |

JDNTWHVOXJZDSN-RIAYTAFFSA-N |

SMILES isomérico |

[2H]C([2H])(C(=O)O[2H])I |

SMILES canónico |

C(C(=O)O)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)